![molecular formula C18H30OS B14312104 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol CAS No. 113966-01-1](/img/structure/B14312104.png)
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various industrial applications to prevent oxidation and degradation of materials. This compound is particularly valued for its stability and effectiveness in protecting against free radical damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified through distillation or crystallization techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, which are often used in further chemical synthesis.
Reduction: Reduction reactions can convert it into different phenolic derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl or propylsulfanyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler phenolic compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism by which 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol exerts its effects is through its antioxidant activity. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells and materials . The molecular targets include various free radicals and reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different structural features.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
2,4-Dimethyl-6-tert-butylphenol: Used in similar applications but with different reactivity and stability.
Uniqueness
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol is unique due to its specific structural features that enhance its antioxidant properties. The presence of both tert-butyl and propylsulfanyl groups provides a balance of stability and reactivity, making it particularly effective in various applications .
Eigenschaften
CAS-Nummer |
113966-01-1 |
|---|---|
Molekularformel |
C18H30OS |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(propylsulfanylmethyl)phenol |
InChI |
InChI=1S/C18H30OS/c1-8-9-20-12-13-10-14(17(2,3)4)16(19)15(11-13)18(5,6)7/h10-11,19H,8-9,12H2,1-7H3 |
InChI-Schlüssel |
HUMVRMOMWWURIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


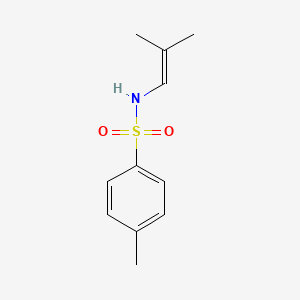

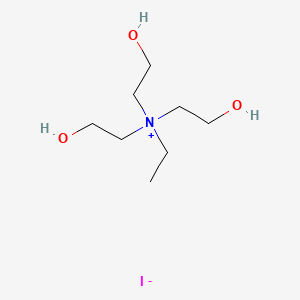
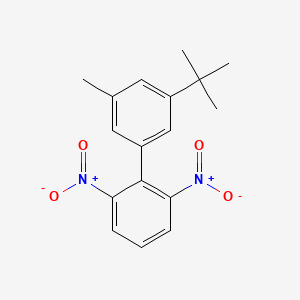
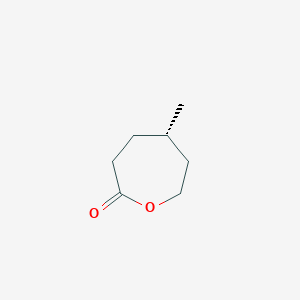
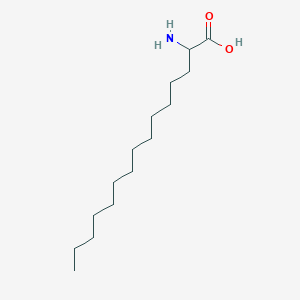
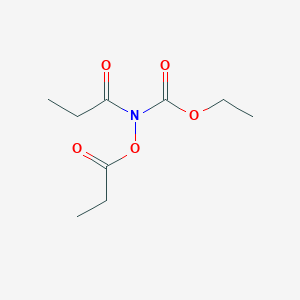
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)

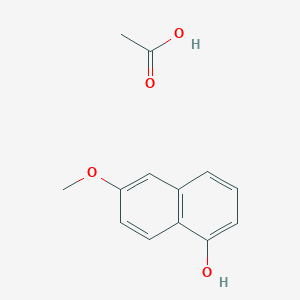

![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
